molecular formula C5H7FO3S B13339921 2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid

2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid

Cat. No.: B13339921
M. Wt: 166.17 g/mol
InChI Key: JUTJBRVJDPASGE-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid is an organic compound with the molecular formula C5H7FO3S. This compound features a unique structure that includes a fluorine atom, a hydroxythietan ring, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid typically involves the reaction of a fluorinated precursor with a thietan derivative under controlled conditions. One common method includes the use of fluorinated acetic acid derivatives and thietan-3-ol in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxythietan ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid is unique due to the presence of both a fluorine atom and a hydroxythietan ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for hydrogen bonding, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H7FO3S

Molecular Weight

166.17 g/mol

IUPAC Name

2-fluoro-2-(3-hydroxythietan-3-yl)acetic acid

InChI

InChI=1S/C5H7FO3S/c6-3(4(7)8)5(9)1-10-2-5/h3,9H,1-2H2,(H,7,8)

InChI Key

JUTJBRVJDPASGE-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)(C(C(=O)O)F)O

Origin of Product

United States

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